molecular formula C15H23NO3 B2394439 tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate CAS No. 916759-30-3

tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate

Cat. No.: B2394439
CAS No.: 916759-30-3
M. Wt: 265.353
InChI Key: BHQGNKMGMBTYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an amino propanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate typically involves the esterification of 3-aminopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving esters and amines. Its structural features make it a suitable candidate for investigating the mechanisms of enzymatic transformations.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • tert-Butyl 3-{[(4-hydroxyphenyl)methyl]amino}propanoate
  • tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
  • tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}propanoate

Uniqueness: tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate is unique due to the presence of the methoxy group on the phenyl ring. This functional group imparts specific electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further distinguishing this compound from its analogs.

Properties

IUPAC Name

tert-butyl 3-[(4-methoxyphenyl)methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)9-10-16-11-12-5-7-13(18-4)8-6-12/h5-8,16H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQGNKMGMBTYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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